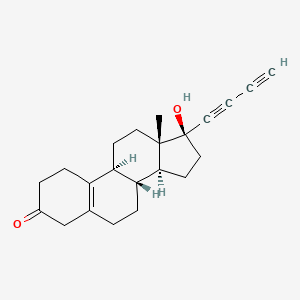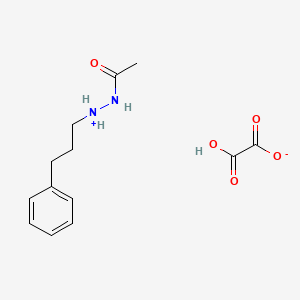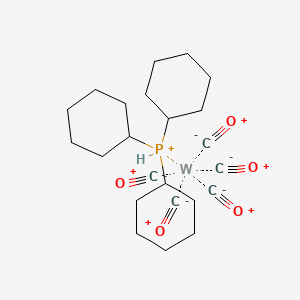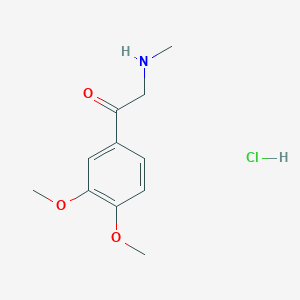
1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanone hydrochloride is a chemical compound with the molecular formula C11H17NO3·HCl It is known for its unique structure, which includes a dimethoxyphenyl group and a methylamino group attached to an ethanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanone hydrochloride typically involves the reaction of 3,4-dimethoxybenzaldehyde with methylamine in the presence of a reducing agent. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide
The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product, making it suitable for large-scale applications.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 3,4-dimethoxybenzoic acid.
Reduction: Formation of 1-(3,4-dimethoxyphenyl)-2-(methylamino)ethanol.
Substitution: Formation of halogenated or nitrated derivatives of the dimethoxyphenyl group.
Applications De Recherche Scientifique
1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3,4-Dimethoxyphenyl)ethanone: Lacks the methylamino group, resulting in different chemical and biological properties.
2-(3,4-Dimethoxyphenyl)ethylamine: Contains an ethylamine group instead of an ethanone group, leading to different reactivity and applications.
Uniqueness
1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanone hydrochloride is unique due to its combination of a dimethoxyphenyl group and a methylamino group attached to an ethanone backbone. This structure imparts specific chemical reactivity and biological activity, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
40511-15-7 |
|---|---|
Formule moléculaire |
C11H16ClNO3 |
Poids moléculaire |
245.70 g/mol |
Nom IUPAC |
1-(3,4-dimethoxyphenyl)-2-(methylamino)ethanone;hydrochloride |
InChI |
InChI=1S/C11H15NO3.ClH/c1-12-7-9(13)8-4-5-10(14-2)11(6-8)15-3;/h4-6,12H,7H2,1-3H3;1H |
Clé InChI |
GTNVDMNEXDEIOB-UHFFFAOYSA-N |
SMILES canonique |
CNCC(=O)C1=CC(=C(C=C1)OC)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


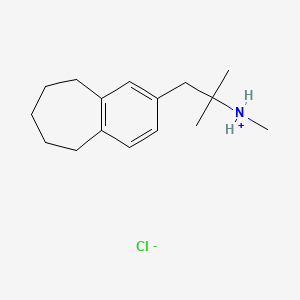
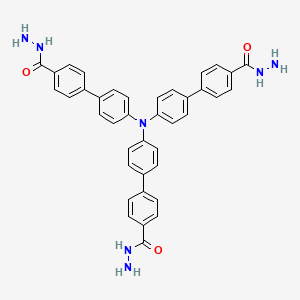


![Acetamide, N-[2-(cyanomethyl)phenyl]-](/img/structure/B13736128.png)
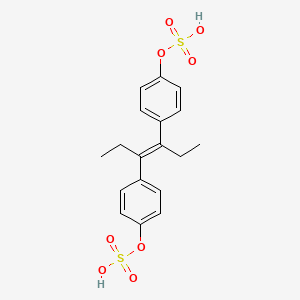

![(4-nitrophenyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B13736160.png)
